Bienvenue dans la boutique en ligne BenchChem!

5beta-Cholestane-3beta,5,6beta-triol

Cholesterol-5,6-epoxide hydrolase Enzyme inhibition Oxysterol pharmacology

5β-Cholestane-3β,5,6β-triol (CAS 79254-30-1) is a synthetic oxysterol with a cis A/B ring junction, distinct from the natural 5α-isomer. It serves as a low-affinity ChEH inhibitor (IC₅₀ 0.118 mM) and an essential stereochemical probe for calcium channel modulation research. Ideal for SAR studies across all eight cholestane-3,5,6-triol isomers. Its non-natural origin ensures zero endogenous background in metabolism tracing. ≥95% purity.

Molecular Formula C27H48O3
Molecular Weight 420.7 g/mol
CAS No. 79254-30-1
Cat. No. B052772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Cholestane-3beta,5,6beta-triol
CAS79254-30-1
Synonyms5β,6β-Dihydroxycholesterol;  Cholestane-3β,5β,6β-triol;  (3β,5β,6β)-Cholestane-3,5,6-triol
Molecular FormulaC27H48O3
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyYMMFNKXZULYSOQ-DTLXENBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5beta-Cholestane-3beta,5,6beta-triol (CAS 79254-30-1): A Stereochemically Defined Oxysterol for Probing A/B Ring Junction-Dependent Biology


5beta-Cholestane-3beta,5,6beta-triol (CAS 79254-30-1) is a synthetic oxysterol belonging to the cholestane-3,5,6-triol stereoisomer family. It is characterized by a cis A/B ring junction (5β-H configuration) and hydroxyl groups at the 3β, 5, and 6β positions . Unlike the predominant natural metabolite cholestane-3β,5α,6β-triol (CAS 1253-84-5), which possesses a trans A/B ring junction and is produced enzymatically by cholesterol-5,6-epoxide hydrolase (ChEH), the 5β-isomer is not a natural enzymatic product but a synthetically derived stereoisomer accessible via stereoselective epoxide cleavage [1][2]. This fundamental stereochemical difference at C-5 underpins its primary research utility as a tool for dissecting structure-activity relationships in oxysterol biology.

Why Cholestane-3,5,6-triol Stereoisomers Are Not Interchangeable: The Critical Role of C-5 Configuration in 5beta-Cholestane-3beta,5,6beta-triol Research


Cholestane-3,5,6-triol exists as eight discrete stereoisomers, yet only the 3β,5α,6β-isomer is biologically prevalent as the exclusive enzymatic product of ChEH [1]. Simply substituting the 5β-isomer with the more common 5α-isomer (CAS 1253-84-5) would confound any experiment designed to probe the stereochemical determinants of oxysterol bioactivity. The 5β configuration imposes a cis A/B ring junction, fundamentally altering molecular geometry, membrane interactions, and target binding compared to the trans configuration of the 5α-isomer [2]. Quantitative evidence demonstrates that these stereoisomers exhibit markedly different inhibitory potencies against ChEH, and earlier work established that oxysterol modulation of calcium channels is highly stereospecific [3][4]. For researchers investigating the stereochemical basis of oxysterol function—particularly in ion channel modulation and enzyme inhibition—the 5β-isomer is therefore an irreplaceable, stereochemically pure probe, not a generic substitute for other triol isomers.

Quantitative Differentiation Evidence for 5beta-Cholestane-3beta,5,6beta-triol (CAS 79254-30-1) Versus Closest Stereoisomer Comparators


ChEH Inhibitory Potency: 3.9-Fold Weaker Inhibition by the 5β,6β-Isomer Compared to the 5α,6β-Isomer

In a comparative analysis of cholestane-triol stereoisomers as inhibitors of rat liver microsomal cholesterol-5,6-oxide hydrolase (ChEH, EC 3.3.2.11), 5beta-cholestane-3beta,5,6beta-triol exhibited an IC50 of 0.118 mM, whereas its 5α-epimer, cholestane-3beta,5alpha,6beta-triol—the natural enzymatic product—was markedly more potent with an IC50 of 0.03 mM [1][2]. This represents an approximately 3.9-fold difference in inhibitory potency. Both values were determined under identical experimental conditions in the same study, enabling direct head-to-head comparison.

Cholesterol-5,6-epoxide hydrolase Enzyme inhibition Oxysterol pharmacology

Comparative ChEH Inhibition Across Four Cholestane-3,5,6-triol Stereoisomers: The 5β,6β-Isomer Is the Least Potent Inhibitor

Across the four cholestane-3,5,6-triol stereoisomers tested against rat ChEH, the 5β,6β-isomer (IC50 = 0.118 mM) was the least potent inhibitor, with a clear rank order of potency: 5α,6β (0.03 mM) > 5β,6α (0.085 mM) > 5α,6α (0.110 mM) > 5β,6β (0.118 mM) > cholesterol (>0.125 mM) [1]. The 5β,6β-isomer is approximately 4-fold less potent than the most active isomer (5α,6β) and approximately 1.4-fold less potent than its 5β,6α diastereomer. This rank-order data provides a structure-activity relationship (SAR) map for ChEH inhibition, positioning the 5β,6β-isomer at the low-affinity extreme of the series.

Structure-activity relationship Sterol epoxide hydrolase Stereochemical pharmacology

Enzymatic Product Specificity: ChEH Exclusively Produces the 5α,6β-Isomer, Not the 5β,6β-Isomer

Nashed et al. (1985) demonstrated that cholesterol-5,6-oxide hydrolase (ChEH) from five mammalian species, including rat and human, produces exclusively cholestane-3β,5α,6β-triol as the hydration product of both cholesterol-5,6α-epoxide (α-CE) and cholesterol-5,6β-epoxide (β-CE) substrates [1]. The enzyme enforces formation of the trans A/B ring junction product (5α-OH), regardless of epoxide substrate stereochemistry, due to a preference for pseudo-axial opening of the oxirane ring. Consequently, 5beta-cholestane-3beta,5,6beta-triol, which possesses a cis A/B ring junction, is not a natural enzymatic metabolite but a purely synthetic stereoisomer. The α-epoxide substrate is a 4.5-fold better substrate (Vmax/Km) than the β-epoxide [1].

Enzyme stereospecificity Cholesterol metabolism Oxysterol biosynthesis

Stereospecific Calcium Channel Modulation: Evidence That Oxysterol Effects Are Configuration-Dependent

Neyses et al. (1985) demonstrated that cholesterol and its oxidized derivatives modulate the calcium entry channel in human erythrocytes in a highly stereospecific manner [1]. In this system, cholestane-3β,5α,6β-triol stimulated ⁴⁵Ca²⁺ influx by up to approximately 90%, whereas other oxysterols such as 25-hydroxycholesterol inhibited influx by up to 75%. More than 90% of this modulation was attributable to an effect on the nitrendipine-inhibitable calcium channel. Several vendors specifically cite 5beta-cholestane-3beta,5,6beta-triol as being used in the study of stereospecific modulation of the calcium channel in human erythrocytes . While the published abstract does not provide the individual quantitative value for the 5β-isomer, the study's core finding—that oxysterol effects on calcium channels are highly stereospecific—establishes the scientific necessity of using stereochemically defined isomers as independent probes.

Calcium channel modulation Erythrocyte model Stereospecific pharmacology

Synthetic Accessibility of All Eight Stereoisomers Enables Systematic Comparative Studies

Zhao et al. (2007) reported the stereoselective synthesis of the full set of eight cholestane-3,5,6-triol stereoisomers—including 5beta-cholestane-3beta,5,6beta-triol—in diastereomerically pure forms via LiAlH₄ cleavage of eight diastereomerically pure 4,5-epoxycholestane-3,6-diol precursors [1]. The syntheses were achieved in high yields on multigram scales, and notably, most isomers required no chromatographic purification. This synthetic platform provides researchers with access to all eight stereoisomers as a matched set, enabling systematic structure-activity relationship studies where the 5β,6β-isomer serves as one of eight precisely defined stereochemical probes. The availability of the complete stereoisomer panel distinguishes this compound class from many other oxysterol families where only the naturally predominant isomer is synthetically accessible.

Stereoselective synthesis Oxysterol probe development Diastereomer purification

Optimal Research Application Scenarios for 5beta-Cholestane-3beta,5,6beta-triol Based on Quantitative Differentiation Evidence


Negative Control or Low-Affinity Ligand in ChEH Inhibition Assays

With an IC50 of 0.118 mM against ChEH—approximately 3.9-fold weaker than the 5α,6β natural product (IC50 = 0.03 mM)—5beta-cholestane-3beta,5,6beta-triol serves as an ideal low-affinity control in ChEH enzymatic assays [1]. When screening novel ChEH inhibitors or studying the enzyme's active-site stereochemical requirements, the 5β,6β-isomer provides a stereochemically matched but pharmacologically attenuated comparator to the 5α,6β-isomer. This enables researchers to distinguish between steric and stereoelectronic contributions to ligand recognition, as both isomers share identical molecular formulae and functional groups, differing only in the configuration at C-5.

Stereochemical Probe in Calcium Channel and Ion Channel Pharmacology Studies

The Neyses et al. (1985) finding that oxysterol modulation of calcium channels is highly stereospecific [1] positions 5beta-cholestane-3beta,5,6beta-triol as an essential stereochemical probe. Researchers investigating how oxysterol configuration dictates calcium channel potentiation versus inhibition can use the 5β-isomer alongside the 5α-isomer to map the stereochemical determinants of channel modulation. This application extends to related ion channels where oxysterol stereospecificity has been documented, including ASIC and NMDA receptor-mediated calcium responses, where the 5α,6β-isomer has demonstrated subunit-dependent inhibition [2].

Structure-Activity Relationship Studies Using the Complete Stereoisomer Panel

The Zhao et al. (2007) synthesis of all eight cholestane-3,5,6-triol stereoisomers enables systematic SAR investigations across the complete stereochemical space of this oxysterol family [1]. The 5β,6β-isomer, as the least potent ChEH inhibitor among the four tested triols, occupies a critical anchor point in the SAR landscape. Researchers can deploy the full stereoisomer set to deconvolve the independent contributions of the C-3, C-5, and C-6 chiral centers to biological activities including enzyme inhibition, receptor binding, membrane interactions, and cytotoxicity, using the 5β,6β-isomer as one of eight precisely defined probes.

Exogenous Tracer Studies of Oxysterol Metabolism Unconfounded by Endogenous Biosynthesis

Because ChEH produces exclusively the 5α,6β-isomer and not the 5β,6β-isomer [1], the latter serves as a non-natural exogenous tracer in cellular and in vivo oxysterol metabolism studies. When administered to biological systems, the 5β,6β-isomer is not generated endogenously, allowing researchers to track its uptake, distribution, metabolism, and excretion without background interference from endogenous biosynthetic pathways. This property is particularly valuable for mass spectrometry-based studies requiring clear distinction between exogenous probe and endogenous metabolite pools.

Quote Request

Request a Quote for 5beta-Cholestane-3beta,5,6beta-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.